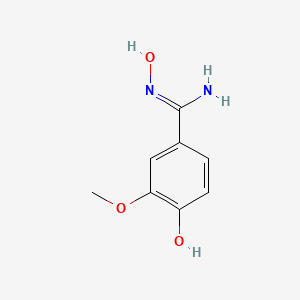

N',4-dihydroxy-3-methoxybenzene-1-carboximidamide

Description

It is structurally related to pharmacologically active carboximidamides and agrochemicals .

Structure

3D Structure

Properties

IUPAC Name |

N',4-dihydroxy-3-methoxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-13-7-4-5(8(9)10-12)2-3-6(7)11/h2-4,11-12H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLLMJAEESLLSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=NO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C(=N/O)/N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,4-dihydroxy-3-methoxybenzene-1-carboximidamide typically involves multi-step organic reactions. One common method includes the nitration of 3-methoxyphenol, followed by reduction to form the corresponding amine. This intermediate is then subjected to formylation and subsequent reaction with hydroxylamine to yield the desired carboximidamide derivative. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N’,4-dihydroxy-3-methoxybenzene-1-carboximidamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

N’,4-dihydroxy-3-methoxybenzene-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carboximidamide group can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry

N',4-dihydroxy-3-methoxybenzene-1-carboximidamide serves as a fundamental building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : The compound can be modified to create various derivatives that are useful in advanced organic chemistry.

- Study of Reaction Mechanisms : Its reactivity allows researchers to investigate fundamental chemical processes.

Biology

This compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have shown that it exhibits activity against various bacterial strains, suggesting its potential as an antibacterial agent.

- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, making it a candidate for further research in oxidative stress-related conditions.

Medicine

In the medical field, this compound is explored for:

- Therapeutic Effects : Preliminary studies indicate potential applications in treating infections due to its antimicrobial properties.

- Drug Development : Its structure may serve as a precursor for developing new pharmaceuticals targeting specific diseases.

Industry

The compound is also relevant in industrial applications:

- Specialty Chemicals Production : It is used in manufacturing chemicals with specific properties tailored for particular applications.

- Material Science : Its unique characteristics make it suitable for developing new materials with enhanced functionalities.

Data Tables

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Chemistry | Building block for complex molecules | Enables synthesis of novel compounds |

| Biology | Antimicrobial and antioxidant studies | Potential treatment options for infections |

| Medicine | Drug development precursor | Targeted therapies for various diseases |

| Industry | Production of specialty chemicals | Tailored materials for specific applications |

Case Studies

-

Antimicrobial Activity Study :

- A study assessed the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as an antibacterial agent.

-

Antioxidant Research :

- Research demonstrated that the compound effectively scavenged free radicals in vitro, showcasing its potential application in formulations aimed at combating oxidative stress-related diseases.

-

Pharmaceutical Development :

- Case studies on derivatives of this compound have shown promising results in preclinical trials for treating specific cancers, highlighting its role in drug discovery.

Mechanism of Action

The mechanism of action of N’,4-dihydroxy-3-methoxybenzene-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The carboximidamide group may also participate in binding to specific sites, modulating the function of target proteins and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N',4-dihydroxy-3-methoxybenzene-1-carboximidamide and analogous compounds:

Key Structural and Functional Differences

Substituent Effects on Reactivity :

- The hydroxyl and methoxy groups in this compound enhance its polarity compared to propanil (chloro-substituted), which is more lipophilic and suited for membrane penetration in herbicides .

- The cyclopentyloxy group in 3-(cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide hydrochloride introduces steric bulk and improves solubility via hydrochloride salt formation, a feature absent in the target compound .

Functional Group Comparisons :

- Carboximidamide vs. Amide : Carboximidamides (-C(=NH)NH₂) exhibit stronger basicity and metal-binding affinity compared to amides (-CONH₂), as seen in N,N'-dimethylbenzene-1,3-dicarboximidamide , which forms stable coordination polymers . This suggests the target compound may have utility in catalysis or metallodrug design.

- Hydroxyl vs. Methoxy : The para-hydroxyl group in the target compound contrasts with the meta-methoxy group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . Positional differences influence electronic effects (e.g., resonance stabilization) and reactivity in C–H activation.

Biological and Industrial Relevance :

- Unlike propanil (a herbicide) or isoxaben (a cellulose inhibitor) , the target compound lacks documented pesticidal activity. Its hydroxyl and carboximidamide groups may instead align with antimicrobial or anticancer scaffolds, though direct evidence is absent in the provided data.

- The absence of a directing group (e.g., N,O-bidentate in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ) limits its use in catalytic C–H functionalization unless modified .

Biological Activity

N',4-dihydroxy-3-methoxybenzene-1-carboximidamide, also known as 3-methoxycatechol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, as well as its mechanisms of action.

This compound features a benzene ring with hydroxyl and methoxy substituents, which are critical for its biological activity. The presence of these functional groups allows the compound to engage in various chemical interactions, including hydrogen bonding and electron donation.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacteria are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.030 |

| Pseudomonas aeruginosa | 0.025 |

| Candida albicans | 0.020 |

The compound's mechanism of action likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

2. Antioxidant Properties

This compound has demonstrated potent antioxidant activity in various assays, such as the DPPH radical scavenging assay. The antioxidant capacity is attributed to the hydroxyl groups on the benzene ring, which can donate electrons to neutralize free radicals.

Case Studies

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of this compound on breast cancer cell lines revealed promising results. The compound exhibited cytotoxic effects on MCF-7 (breast cancer) cells with an IC50 value of 24.74 µM, comparable to established chemotherapeutics like 5-Fluorouracil .

Case Study 2: Mechanism of Action in Cancer Cells

The mechanism by which this compound exerts its anticancer effects involves modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been shown to inhibit thymidylate synthase activity, a critical enzyme in DNA synthesis, leading to reduced cell viability in cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N',4-dihydroxy-3-methoxybenzene-1-carboximidamide in laboratory settings?

- Methodological Answer: Strict adherence to PPE (protective eyewear, gloves, lab coats) is critical due to potential skin/eye irritation and toxicity risks. Conduct reactions in fume hoods or gloveboxes to avoid inhalation exposure. Post-experiment waste must be segregated and disposed of via certified hazardous waste facilities to prevent environmental contamination . For compounds with similar structural motifs (e.g., hydroxyl/methoxy groups), ensure pH-neutral storage conditions to avoid decomposition.

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer: A multi-step synthesis approach is recommended. Start with 3-methoxy-4-hydroxybenzaldehyde as a precursor, followed by condensation with hydroxylamine to form the carboximidamide core. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) ensures >95% purity. Validate intermediates using LC-MS and monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer:

- NMR (¹H/¹³C): Identify hydroxyl (-OH) and methoxy (-OCH₃) protons (δ 9.2–10.5 ppm for -OH; δ 3.8–4.1 ppm for -OCH₃) and carboximidamide (C=N) carbons (δ 155–165 ppm).

- IR: Confirm O-H (3200–3500 cm⁻¹) and C=N (1640–1680 cm⁻¹) stretches.

- HRMS: Verify molecular ion [M+H]⁺ with <2 ppm mass error .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., bacterial DNA gyrase or antioxidant enzymes). Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can evaluate electronic properties (HOMO-LUMO gap) to predict redox activity. Compare results with experimental IC₅₀ values from enzyme inhibition assays to validate models .

Q. What strategies resolve contradictory data on the compound’s antioxidant efficacy across studies?

- Methodological Answer:

- Standardize Assays: Use consistent DPPH/ABTS radical scavenging protocols (e.g., 100 µM compound concentration, 30-min incubation).

- Control Redox Interferants: Pre-treat samples with chelators (e.g., EDTA) to eliminate metal ion interference.

- Meta-Analysis: Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies, identifying outliers due to solvent polarity or pH variations .

Q. How do hydroxyl and methoxy groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer: The para-hydroxyl group enhances electron density via resonance, activating the benzene ring for electrophilic substitution. Methoxy groups at the meta position sterically hinder ortho/para-directed reactions, favoring regioselective modifications at the carboximidamide group. Kinetic studies (e.g., monitoring reaction rates under varying pH) can quantify substituent effects .

Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they addressed?

- Methodological Answer:

- Intermediate Stability: Optimize reaction temperatures (e.g., <50°C) to prevent carboximidamide hydrolysis.

- Purification Scalability: Replace column chromatography with recrystallization (solvent: ethanol/water 7:3) for cost-effective bulk purification.

- Yield Optimization: Use DoE (Design of Experiments) to identify critical factors (e.g., molar ratio of hydroxylamine to aldehyde precursor) .

Q. What in vitro assays are suitable for evaluating the compound’s antibacterial potential?

- Methodological Answer:

- MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

- Biofilm Inhibition: Quantify biofilm biomass via crystal violet staining after 24-h exposure.

- Synergy Studies: Combine with β-lactam antibiotics (e.g., ampicillin) and calculate FIC indices to identify synergistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.